molecular formula C14H18N4O B7533899 Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone

Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone

Cat. No. B7533899
M. Wt: 258.32 g/mol
InChI Key: YIHBCSQMMGXGNU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone, commonly known as IPMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. IPMP is a small molecule that belongs to the class of imidazopyrimidines and has been shown to exhibit a range of biological activities.

Mechanism of Action

IPMP exerts its biological effects through its interaction with various molecular targets. It has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and increasing the levels of acetylcholine in the brain. IPMP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. This activation leads to an improvement in insulin sensitivity and a decrease in inflammation.
Biochemical and Physiological Effects:
IPMP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. IPMP has also been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, IPMP has been shown to improve glucose and lipid metabolism, leading to a decrease in insulin resistance and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of IPMP is its versatility in terms of its potential therapeutic applications. It has been shown to exhibit a range of biological activities, making it a promising candidate for the treatment of various diseases. Another advantage is its synthetic accessibility, which allows for the production of IPMP in high yield and purity.
One limitation of IPMP is its potential toxicity. While IPMP has been shown to exhibit promising therapeutic properties, its toxicity profile has not been fully elucidated. Further studies are needed to determine the safety of IPMP and its potential side effects.

Future Directions

There are several future directions for the research on IPMP. One direction is the development of IPMP derivatives with improved therapeutic properties and reduced toxicity. Another direction is the investigation of the potential use of IPMP in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of IPMP and its potential molecular targets.

Synthesis Methods

The synthesis of IPMP involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-bromo-1-(2-propan-2-ylpyrrolidin-1-yl)ethanone to yield IPMP. This method has been optimized to produce IPMP in high yield and purity.

Scientific Research Applications

IPMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. Studies have also demonstrated its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. IPMP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.

properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10(2)12-5-3-8-18(12)13(19)11-9-17-7-4-6-15-14(17)16-11/h4,6-7,9-10,12H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHBCSQMMGXGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN1C(=O)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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